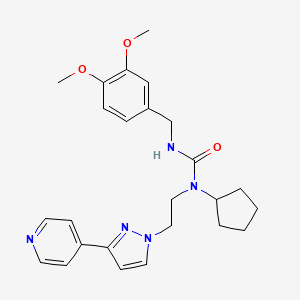![molecular formula C23H16ClN3 B2776421 1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-93-4](/img/structure/B2776421.png)
1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Synthesis Analysis
The synthesis of quinoline derivatives is a subject of ongoing research . The development of new molecules containing the quinoline nucleus has led to many research reports in a brief span of time . The synthesis of these compounds often involves complex chemical reactions and the use of various catalysts .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the specific substituents present in the molecule . Quinoline derivatives can undergo various types of reactions, including condensation, oxidation, and reduction .科学的研究の応用
Optical Properties and Chemical Analysis
Research has been conducted on the optical properties of pyrazoloquinoline derivatives, providing insights into their potential applications in photonic and electronic devices. Khachatryan, Boszczyk, and Tomasik (2006) synthesized series of pyrazoloquinoline derivatives and analyzed their absorption and emission spectra, highlighting their potential in optical applications (Khachatryan, Boszczyk, & Tomasik, 2006). Similarly, Danel et al. (2010) reported on the optical absorption and fluorescence of 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (MCPDPPQ) and related compounds, noting significant shifts in optical absorption and fluorescence bands influenced by solvent polarity, which could be leveraged in luminescent or electroluminescent applications (Danel et al., 2010).
Corrosion Inhibition
Quinoxaline derivatives have been identified as effective corrosion inhibitors for metals. Saraswat and Yadav (2020) synthesized quinoxaline derivatives and evaluated their performance as corrosion inhibitors for mild steel in an acidic medium. Their study found that these compounds could significantly reduce corrosion, acting as mixed-type inhibitors (Saraswat & Yadav, 2020).
Molecular Dynamics and Docking Studies
Research into the molecular dynamics and docking studies of quinoxaline derivatives has provided valuable insights into their potential pharmaceutical applications. Abad et al. (2021) synthesized a novel isoxazolequinoxaline derivative and conducted molecular dynamics and docking studies, suggesting its potential as an anti-cancer drug (Abad et al., 2021).
Photovoltaic Properties
The photovoltaic properties of pyrazoloquinoline derivatives have been explored for their applications in organic–inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their suitability for use in photodiodes, with modifications improving diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
作用機序
Target of Action
Quinoline derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have also been associated with anticancer properties .
Mode of Action
Quinoline derivatives have been reported to interact with various enzymes and receptors, leading to their wide range of biological activities . For instance, some quinoline derivatives have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can vary widely depending on their chemical structure .
Result of Action
Quinoline derivatives have been associated with a variety of biological effects, including antileishmanial, antimalarial, and anticancer activities .
Action Environment
The activity of quinoline derivatives can be influenced by various factors, including the presence of other drugs, the physiological state of the organism, and the specific characteristics of the target cells .
将来の方向性
The future directions in the research of quinoline derivatives involve the design of new structural entities for pharmaceutical purposes . There is a constant need for the development of novel antimicrobial agents, as well as new therapeutic strategies . The quinoline nucleus represents an inexhaustible inspiration for the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
特性
IUPAC Name |
1-(3-chlorophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c1-15-10-11-19-21(12-15)25-14-20-22(16-6-3-2-4-7-16)26-27(23(19)20)18-9-5-8-17(24)13-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQLPPDMFMOONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

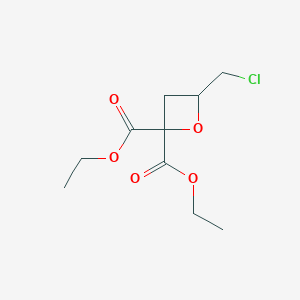
![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776341.png)
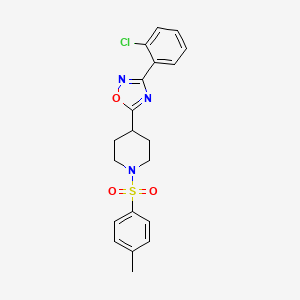
![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2776344.png)
![1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone](/img/structure/B2776346.png)
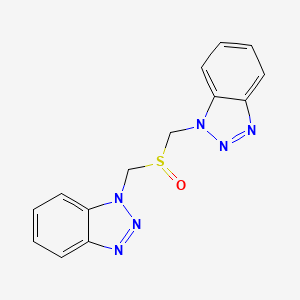
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2776350.png)
![6-(4-methoxyphenethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2776351.png)
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2776352.png)


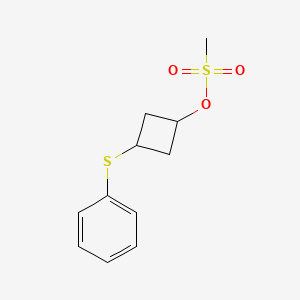
![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776358.png)
